XMU-MP-1, chemically known as 4-((5,10-dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide, is a potent and selective inhibitor of mammalian STE20-like kinases 1 and 2 (MST1/2). [] MST1/2 are core kinases of the Hippo signaling pathway, a crucial regulator of organ size, cell proliferation, and apoptosis. [] XMU-MP-1 acts by blocking MST1/2 kinase activities, subsequently activating the downstream effector Yes-associated protein (YAP) and promoting cell growth. [] This compound is widely used in scientific research to investigate the role of the Hippo pathway in various biological processes and diseases.
XMU-MP-1 inhibits the kinase activity of MST1/2, pivotal components of the Hippo signaling pathway. [] This inhibition leads to the dephosphorylation and subsequent nuclear translocation of YAP, a key downstream effector of the pathway. [] YAP, as a transcriptional coactivator, interacts with transcription factors, such as TEAD, to regulate gene expression, ultimately influencing cellular processes like proliferation, apoptosis, and differentiation. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6